Product packaging for Tetramethylpiperidine(Cat. No.:CAS No. 69010-98-6)

Tetramethylpiperidine

Cat. No.: B8510282
CAS No.: 69010-98-6
M. Wt: 141.25 g/mol
InChI Key: YAXWOADCWUUUNX-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Tetramethylpiperidine Chemistry

The chemistry of this compound began to gain significant traction in the mid-20th century. A pivotal moment in its evolution was the discovery of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO, by Lebedev and Kazarnowskii in 1960. wikipedia.org This discovery unveiled the existence of a remarkably stable organic free radical, which has since become a widely used reagent and catalyst. wikipedia.orgacs.org TEMPO is prepared through the oxidation of 2,2,6,6-tetramethylpiperidine (B32323). wikipedia.orgacs.org

The synthesis of the parent compound, 2,2,6,6-tetramethylpiperidine (TMP), has been approached through various routes. A classical and common method involves the Wolff-Kishner reduction of triacetonamine (B117949) (4-oxo-2,2,6,6-tetramethylpiperidine). wikipedia.org Another established synthetic pathway starts with the conjugate addition of ammonia (B1221849) to phorone, with the resulting triacetone amine being reduced to yield TMP. wikipedia.org Over the years, research has focused on optimizing these processes, leading to the development of continuous preparation methods to meet industrial demand. google.com The evolution of this compound chemistry has been driven by the pursuit of new derivatives with tailored properties, leading to a vast and versatile chemical toolbox. rsc.org

Significance of the Piperidine (B6355638) Core in Modern Chemical Synthesis and Materials Science

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in organic chemistry. wikipedia.orgnih.gov Its presence is prominent in a vast number of natural products, particularly alkaloids, and it is a fundamental building block in the pharmaceutical industry. atamanchemicals.combeilstein-journals.orgresearchgate.net The structural flexibility of the piperidine core allows it to serve as a versatile scaffold in drug design, contributing to the biological activity of numerous medications. researchgate.netacs.org

In the realm of materials science, piperidine derivatives are crucial for the development of advanced polymers and resins. scbt.com They are integral to creating materials with enhanced durability and performance. scbt.com The most significant contribution of the this compound scaffold to materials science is its role as the foundational structure for Hindered Amine Light Stabilizers (HALS). wikipedia.orguvabsorber.com These compounds are exceptionally efficient at protecting polymers like polyolefins from degradation caused by exposure to light, a process known as photo-oxidation. wikipedia.orgadditivesforpolymer.com The unique steric hindrance of the this compound unit is key to the function of HALS, which has made them indispensable additives in the plastics and coatings industries. wikipedia.orgwelltchemicals.com

Overview of Key this compound Derivatives and Their Strategic Importance

The strategic importance of this compound stems from its key derivatives, which have found widespread application as catalysts, bases, and stabilizers. wikipedia.orgwikipedia.org

2,2,6,6-Tetramethylpiperidine (TMP) : As the parent compound, TMP is a colorless liquid primarily used as a highly sterically hindered, non-nucleophilic base in organic synthesis. wikipedia.orgchemicalbook.com Its bulk prevents it from participating in reactions as a nucleophile, allowing it to selectively deprotonate substrates without causing unwanted side reactions. It is the essential starting material for producing other valuable derivatives like TEMPO and LTMP. wikipedia.orglifechempharma.com

TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) : This stable, red-orange free radical is a cornerstone of modern oxidation chemistry. wikipedia.org It functions as a highly selective catalyst for the oxidation of primary alcohols to aldehydes, offering a mild and environmentally benign alternative to heavy metal-based oxidants. wikipedia.orgresearchgate.netthieme-connect.com Its stability, attributed to steric protection from the four methyl groups and radical delocalization, also allows its use as a radical scavenger, a structural probe in biological systems, and a mediator in controlled radical polymerization. wikipedia.orgthieme-connect.comacs.org

Hindered Amine Light Stabilizers (HALS) : This class of compounds represents the single most important application of this compound in materials science. additivesforpolymer.com HALS are derivatives of TMP that are incorporated into polymers to protect them from UV degradation. wikipedia.orguvabsorber.com Unlike UV absorbers, HALS function by scavenging free radicals generated during photo-oxidation through a regenerative cyclic process often called the Denisov cycle. wikipedia.orgadditivesforpolymer.com This mechanism provides long-lasting stability, making HALS critical for extending the service life of plastics used in outdoor applications. welltchemicals.com A common example is Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate. wikipedia.org

4-Hydroxy-TEMPO (TEMPOL) : Formally known as 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl, this derivative is a more economical alternative to TEMPO. chemicalbook.comwikipedia.org It is produced from triacetone amine and serves as an effective catalyst and chemical oxidant. wikipedia.org Beyond its catalytic use, TEMPOL is a structural element in some HALS and is investigated for its antioxidant properties. wikipedia.orgontosight.ai

Lithium Tetramethylpiperidide (LTMP) : Formed by the reaction of TMP with n-butyllithium, LTMP is an exceptionally strong, non-nucleophilic base. wikipedia.orgorgsyn.org Its significant steric hindrance makes it highly useful in organic synthesis for regioselective deprotonation reactions where other strong bases might fail or lead to side products. chemicalbook.comorgsyn.org

Scope and Research Objectives for this compound-Centric Investigations

Contemporary research on this compound and its derivatives is vibrant and multifaceted, driven by the need for more efficient, selective, and sustainable chemical processes. The primary objectives of these investigations can be categorized as follows:

Advancement of Catalysis : A major focus is the development of novel TEMPO-based catalysts. researchgate.net Research aims to enhance catalytic efficiency, expand the substrate scope for oxidation reactions, and create environmentally benign systems, for instance, by using aerobic oxidation. organic-chemistry.org This includes exploring new derivatives with modified electronic properties and immobilizing catalysts on solid supports for easier recovery and reuse. researchgate.net

Innovations in Polymer Stabilization : The field of materials science continues to pursue the development of next-generation HALS. welltchemicals.com Objectives include synthesizing HALS with higher molecular weights to reduce migration from the polymer matrix and improving their effectiveness in protecting a wider range of polymeric materials against degradation. additivesforpolymer.com

Exploration of New Applications : Researchers are actively exploring the use of this compound derivatives in emerging technological fields. This includes their potential as charge carriers in organic radical batteries, as mediators in nanotechnology, and as interface modifiers in advanced materials like perovskite solar cells. thieme-connect.comontosight.aiacs.org

Synthesis of Bioactive Molecules : The this compound scaffold continues to be a target for the synthesis of new compounds with potential biological activity. ontosight.ai Research objectives include the creation of novel pharmaceuticals and agrochemicals by leveraging the unique steric and electronic properties of the this compound core. sigmaaldrich.comnih.gov

Mechanistic Studies : A fundamental research objective is to deepen the understanding of the reaction mechanisms underpinning the utility of these compounds. nih.gov This includes detailed investigations into the catalytic cycles of TEMPO-mediated oxidations and the complex radical-scavenging pathways of HALS to enable the rational design of more effective systems. wikipedia.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19N B8510282 Tetramethylpiperidine CAS No. 69010-98-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69010-98-6

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

1,2,2,3-tetramethylpiperidine

InChI

InChI=1S/C9H19N/c1-8-6-5-7-10(4)9(8,2)3/h8H,5-7H2,1-4H3

InChI Key

YAXWOADCWUUUNX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1(C)C)C

Origin of Product

United States

Advanced Synthetic Methodologies for Tetramethylpiperidine and Its Derivatives

Chemo-selective Synthesis of the Tetramethylpiperidine Scaffold

The construction of the this compound ring with high chemo-selectivity is a fundamental challenge in organic synthesis. Modern strategies increasingly rely on catalytic systems and stereocontrolled reactions to achieve efficiency and precision.

Catalytic Approaches for Piperidine (B6355638) Ring Formation

Catalytic methods offer efficient and atom-economical routes to the piperidine core. Various transition metal catalysts have been employed to construct the six-membered nitrogen heterocycle. For instance, cobalt(II)-porphyrin complexes have been shown to catalyze the formation of substituted piperidines from linear aldehydes. nih.govscispace.com This radical cyclization process, proceeding through cobalt(III)-carbene radical intermediates, provides high yields of the desired piperidines, although it can be accompanied by the formation of linear alkene side products. nih.govscispace.com

Gold-catalyzed reactions have also emerged as a powerful tool for piperidine synthesis. A modular approach involves the gold-catalyzed cyclization of N-homopropargyl amides to form cyclic imidates, which can be chemoselectively reduced to afford piperidin-4-ones and subsequently piperidin-4-ols. nih.gov This method is notable for its flexibility and the fact that the piperidine nitrogen remains unsubstituted and available for further derivatization. nih.gov Rhodium-catalyzed C-H insertion reactions represent another strategy for the functionalization and formation of the piperidine ring system. nih.govnih.gov

Table 1: Comparison of Catalytic Methods for Piperidine Ring Formation

Catalyst System Starting Materials Key Features Ref.
Cobalt(II)-porphyrin Linear aldehydes Radical cyclization, high yields nih.govscispace.com
Gold(I) complexes N-homopropargyl amides Modular, N-unsubstituted product nih.gov
Rhodium(II) catalysts Diazo compounds and amines C-H insertion, site-selective functionalization nih.govnih.gov

Stereoselective and Enantioselective Synthesis Strategies

The synthesis of chiral piperidine derivatives is of paramount importance due to their prevalence in pharmaceuticals and natural products. nih.govnih.gov Stereoselective and enantioselective approaches aim to control the three-dimensional arrangement of atoms in the piperidine ring.

One strategy involves the diastereoselective epoxidation of tetrahydropyridines followed by regioselective ring-opening to produce highly substituted and oxygenated piperidines. nih.govresearchgate.net This method allows for the introduction of diverse functionalities with a high degree of stereocontrol. Another powerful approach is the enantioselective, radical-mediated δ-C–H cyanation of acyclic amines. nih.govnsf.gov This method utilizes a chiral copper catalyst to intercept a 1,5-hydrogen atom transfer (HAT) event, leading to the formation of enantioenriched δ-amino nitriles which can then be cyclized to form chiral piperidines. nsf.gov

Furthermore, asymmetric copper-catalyzed cyclizative aminoboration of ortho-substituted styrenes has been developed for the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines. nih.gov Phenylglycinol-derived oxazolopiperidone lactams are also versatile intermediates that enable the enantioselective synthesis of a wide range of piperidine-containing natural products. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of piperidines to minimize environmental impact. This includes the use of more sustainable reagents, solvents, and catalysts. While specific green synthesis routes for the parent 2,2,6,6-tetramethylpiperidine (B32323) are not extensively detailed in the provided search results, the broader field of piperidine synthesis is seeing a shift towards greener methodologies. For example, the development of catalytic reactions, as discussed previously, inherently aligns with green chemistry principles by reducing the need for stoichiometric reagents. nih.govscispace.comnih.gov

In the context of solid-phase peptide synthesis, which often utilizes piperidine for Fmoc deprotection, research has focused on finding greener alternatives to piperidine itself, such as 3-(diethylamino)propylamine (B94944) (DEAPA). rsc.org This highlights a broader trend of seeking more environmentally benign reagents in processes where piperidine derivatives are traditionally used. The application of microwave irradiation in amide synthesis from esters and amines is another green approach that can lead to higher yields and shorter reaction times compared to conventional heating, a principle that can be applied to the synthesis of piperidine-derived amides. researchgate.net

Functionalization and Derivatization Strategies for this compound

Once the this compound scaffold is synthesized, its utility can be greatly expanded through functionalization and derivatization. These modifications can be centered on the nitrogen atom or involve the elaboration of side chains on the piperidine ring.

Nitrogen-Centric Functionalization: N-Oxidation and Amide/Ester Formation

A primary functionalization of 2,2,6,6-tetramethylpiperidine is its oxidation to the stable nitroxide radical, TEMPO. This transformation is a key step in harnessing the catalytic activity of this class of compounds in selective oxidation reactions. acs.orgnih.gov The oxidation can be achieved using various oxidizing agents, with hydrogen peroxide being a common choice, often in the presence of a metal salt catalyst. google.com The reaction proceeds through a two-electron oxidation mechanism. The resulting N-oxyl compound, TEMPO, is a versatile catalyst for the oxidation of alcohols and other organic molecules. acs.orgnih.gov

The nitrogen atom of the this compound ring can also be incorporated into amide or ester functionalities. The synthesis of amides can be achieved by reacting an amine with an ester, a reaction that can be catalyzed by an alkali metal or an alkali metal alkoxide. google.com Microwave-assisted synthesis has also been shown to be an efficient method for the formation of amides from esters and amines, often resulting in higher yields than conventional heating methods. researchgate.net These amide and ester derivatives of this compound can serve as building blocks for more complex molecules.

Table 2: Nitrogen-Centric Functionalization Reactions

Reaction Reagents Product Key Features Ref.
N-Oxidation Hydrogen peroxide, metal salt catalyst TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) Formation of a stable nitroxide radical, catalytic applications acs.orgnih.govgoogle.com
Amide Formation Ester, amine, alkali metal alkoxide catalyst N-acylated this compound Formation of a stable amide bond google.com
Ester Formation (Not explicitly detailed for TMP in results) N/A N/A N/A

Side-Chain Elaboration and Polymerizable Monomer Synthesis

Functionalization of the carbon framework of the this compound ring allows for the introduction of a wide range of chemical moieties and the synthesis of polymerizable monomers. Site-selective C-H functionalization can be achieved using rhodium catalysts, enabling the introduction of substituents at specific positions on the piperidine ring. nih.govnih.gov

The synthesis of polymerizable monomers containing the this compound moiety is of interest for the development of functional polymers. For instance, TEMPO-functionalized benzoxazines have been prepared in a one-pot synthesis to act as reactive/crosslinkable initiators for nitroxide-mediated polymerization (NMP). researchgate.net This allows for the growth of polymer chains, such as polystyrene, from the TEMPO-functionalized initiator, leading to the formation of graft copolymers. researchgate.net While the direct synthesis of a wide range of polymerizable monomers from this compound is not extensively covered in the provided results, the principles of functionalizing other heterocyclic compounds to create monomers can be applied. For example, piperazine-based polymerizable monomers have been developed for stimuli-responsive polymers. researchgate.net The functional groups introduced onto the this compound ring can be designed to be amenable to various polymerization techniques, such as atom transfer radical polymerization (ATRP). cmu.edu

Heterocyclic Ring Expansion and Contraction Reactions

The synthesis of substituted piperidines, including those with the this compound framework, can be achieved through strategic manipulation of existing ring systems. Ring expansion and contraction reactions represent powerful methods for skeletal rearrangement, allowing access to functionalized piperidines from more readily available smaller or larger heterocyclic precursors.

Ring Expansion:

The synthesis of piperidine derivatives through the expansion of pyrrolidine (B122466) rings is a well-established strategy. This approach typically involves the introduction of a functionalized one-carbon unit to a pyrrolidine precursor, followed by rearrangement to form the six-membered piperidine ring. A common method involves the transformation of a 2-substituted pyrrolidine, such as one bearing a hydroxymethyl or a leaving group on a methyl substituent, to induce ring enlargement. For instance, a protocol involving an oxidative ring cleavage of an unsaturated cyclic precursor followed by a ring-closing double reductive amination can yield piperidine structures through ring expansion. mtak.hu While specific examples detailing the synthesis of the 2,2,6,6-tetramethylpiperidine scaffold via this method are not prevalent in the literature, the principle can be applied to appropriately substituted pyrrolidines to construct the sterically hindered piperidine core.

Ring Contraction:

Conversely, ring contraction provides a pathway to smaller, often more strained, ring systems from larger ones. Photomediated reactions have emerged as a modern tool for such transformations. For example, visible-light-mediated ring contraction of N-arylsulfonyl piperidines bearing an α-aroyl group can yield highly substituted pyrrolidines. nih.gov This process proceeds via a Norrish type II 1,5-hydrogen atom transfer, leading to a 1,4-diradical that undergoes C–N bond fragmentation and subsequent intramolecular Mannich reaction to form the contracted five-membered ring. nih.gov

Another approach involves the oxidative rearrangement of N-H piperidines using a hypervalent iodine reagent like phenyliodine diacetate (PIDA). This reaction forms an iminium ion intermediate which, upon trapping by a nucleophile, can yield the corresponding pyrrolidine derivative. researchgate.net While these methods are generally applied to produce pyrrolidines from piperidines, they underscore the chemical principles available for skeletal editing of saturated nitrogen heterocycles. The application of such contractions to a this compound derivative would yield a gem-dimethyl substituted pyrrolidine, a valuable synthetic building block in its own right.

The table below summarizes representative conditions for these transformations on general piperidine scaffolds.

TransformationSubstrate TypeKey Reagents/ConditionsProduct TypeReference
Ring ExpansionUnsaturated Cyclic β-Aminocarboxylates1. Dihydroxylation (OsO₄/NMO) 2. Oxidative Cleavage (NaIO₄) 3. Reductive AminationPiperidine β-Amino Ester mtak.hu
Ring ContractionN-Arylsulfonyl PiperidineVisible Light, PhotosensitizerSubstituted Pyrrolidine nih.gov
Ring ContractionN-H PiperidinePhI(OAc)₂ (PIDA), Nucleophile (e.g., NaBH₄)Substituted Pyrrolidine researchgate.net

Multicomponent Reactions Incorporating this compound Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. baranlab.orgmdpi.com Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly powerful for generating molecular diversity and have been applied to the synthesis of highly functionalized piperidines. semanticscholar.orgsemanticscholar.orggrowingscience.comresearchgate.net

Passerini Three-Component Reaction (P-3CR):

The Passerini reaction involves the combination of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. mdpi.comnih.gov The reaction proceeds through the α-addition of the carbonyl and carboxylate components to the isocyanide, followed by an irreversible Mumm rearrangement. nih.gov To incorporate a this compound moiety, a functionalized derivative such as 2,2,6,6-tetramethylpiperidine-4-one (Triacetonamine) could be used as the ketone component, leading to complex structures bearing the sterically hindered amine scaffold.

Ugi Four-Component Reaction (U-4CR):

The Ugi reaction extends the P-3CR by including a fourth component, a primary amine. The reaction of an amine, a carbonyl compound, a carboxylic acid, and an isocyanide yields a dipeptide-like bis-amide. mdpi.comnih.gov The mechanism begins with the formation of an imine from the amine and carbonyl, which is then protonated by the carboxylic acid. This activated iminium ion reacts with the isocyanide, and the resulting intermediate is trapped by the carboxylate anion, followed by a Mumm rearrangement. mdpi.com

The versatility of the Ugi reaction allows for the introduction of the this compound scaffold through any of the four components, provided it is appropriately functionalized (e.g., as an amine, aldehyde, carboxylic acid, or isocyanide). For example, using 4-amino-2,2,6,6-tetramethylpiperidine (B32359) as the amine component would directly embed the bulky heterocyclic group into the final bis-amide product.

The following table illustrates the potential incorporation of this compound into a Ugi reaction product by using a functionalized TMP derivative as a starting component.

TMP ComponentAldehyde (R¹CHO)Amine (R²NH₂)Carboxylic Acid (R³COOH)Isocyanide (R⁴NC)Resulting Scaffold
AmineBenzaldehyde4-Amino-2,2,6,6-tetramethylpiperidineAcetic Acidtert-Butyl isocyanideBis-amide with TMP attached via the amide nitrogen derived from the amine.
Ketone2,2,6,6-Tetramethylpiperidine-4-oneAnilineBenzoic AcidCyclohexyl isocyanideBis-amide with a spirocyclic TMP moiety at the α-carbon.
Carboxylic AcidFormaldehydeBenzylamine(2,2,6,6-Tetramethylpiperidin-4-yl)acetic acidMethyl isocyanideBis-amide with TMP attached via the acyl group.

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. mt.comseqens.com These benefits are particularly relevant for the industrial production of this compound and its derivatives, where reactions can be exothermic or require careful control to maximize yield and purity.

A continuous-flow process has been developed for the synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA), a key building block for hindered amine light stabilizers (HALS). In this process, 1,6-hexanediamine (B7767898) and 2,2,6,6-tetramethyl-4-piperidinone (TAA) undergo reductive amination with hydrogen in a micro fixed-bed reactor packed with a 5% Pt/C catalyst. This method dramatically reduces the reaction time from 2 hours in a batch reactor to just 12 minutes in the flow system, achieving an isolated yield of 85% and a purity of up to 97%. researchgate.net

Similarly, the continuous catalytic hydrogenation of triacetonamine (B117949) (TAA) to 2,2,6,6-tetramethyl-4-piperidinol (B29938) (TMP-OH) has been optimized. Using a strontium-promoted CuCr/Al₂O₃ catalyst, this process achieves nearly complete conversion of TAA (>99%) with over 97% selectivity for TMP-OH under optimized conditions. nih.gov The ability to operate at elevated temperatures and pressures in a continuous manner allows for high throughput and consistent product quality.

The data below summarizes the optimized parameters for these continuous flow syntheses.

ProductReactantsCatalystTemperature (°C)Pressure (MPa)Residence/Reaction TimeConversion/YieldSelectivity/PurityReference
N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA)1,6-Hexanediamine, TAA, H₂5% Pt/C70212 min85% (isolated yield)97% (purity) researchgate.net
2,2,6,6-Tetramethyl-4-piperidinol (TMP-OH)Triacetonamine (TAA), H₂CuCrSr/Al₂O₃1204Feed rate: 0.1 mL/min99.99% (conversion)97.67% (selectivity) nih.gov

The adoption of continuous flow technology represents a significant advancement in the manufacturing of this compound-based compounds, enabling safer, more efficient, and scalable production. researchgate.netrsc.org

Structural Elucidation and Advanced Characterization Techniques in Tetramethylpiperidine Research

Spectroscopic Methodologies for Structural Confirmation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure, bonding, and the chemical environment of atoms. For tetramethylpiperidine-containing compounds, various spectroscopic methods are used in concert to achieve comprehensive characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the constitution and stereochemistry of this compound derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR are routinely used to map the carbon-hydrogen framework. In a typical ¹H NMR spectrum of the parent 2,2,6,6-tetramethylpiperidine (B32323), distinct signals correspond to the protons of the methyl groups and the methylene (B1212753) groups of the piperidine (B6355638) ring. Similarly, ¹³C NMR spectra show characteristic chemical shifts for the quaternary carbons bearing the methyl groups, the methyl carbons themselves, and the carbons of the ring backbone.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the 2,2,6,6-Tetramethylpiperidine Moiety

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C(CH₃)₂ - ~50-60
C(C H₃)₂ ~1.1-1.3 ~30-35
CH₂ (ring) ~1.4-1.6 ~40-45 (C3/C5), ~20-25 (C4)
NH Variable (~0.8-1.5) -

Note: Chemical shifts are approximate and can vary significantly based on solvent, substitution, and molecular conformation.

Beyond basic structural confirmation, NMR is a powerful tool for stereochemical assignment. For instance, in the study of 2,2,6,6-tetramethylpiperidinyl-masked 1,2-diols, significant differences in the chemical shift of the hydroxyl proton were observed between syn and anti diastereomers. nih.gov This variation, which was consistent across a range of solvents, was attributed to differences in their ground-state conformations and intramolecular hydrogen bonding patterns. nih.gov Computational studies have shown a good correlation between calculated isotropic chemical shifts and experimental data, reinforcing the utility of NMR in conformational analysis. nih.gov

Furthermore, NMR of other nuclei, such as Nitrogen-15 (¹⁵N), provides deeper insight into the electronic environment of the piperidine nitrogen. In studies of ¹⁵N-labeled 1-ethoxy-2,2,6,6-tetramethylpiperidine (B14690919) derivatives, the ¹⁵N chemical shift was found to be highly dependent on the nature of the substituent on the alkoxy group and, to a lesser extent, on functional groups at the 4-position of the piperidine ring. researchgate.net

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound compounds. For oligomeric species, such as those found in Hindered Amine Light Stabilizers (HALS), advanced MS techniques are crucial for characterizing their distribution, structure, and modifications.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for the analysis of oligomeric HALS. This technique allows for the direct analysis of these additives within a polymer matrix, often avoiding complex extraction procedures. nih.gov In studies of commercial HALS in polypropylene (B1209903), MALDI-MS has successfully identified oligomeric distributions with molecular weights up to 7000 g/mol . nih.gov The resulting mass spectra show distinct series of peaks corresponding to the different oligomer lengths. Furthermore, MALDI-MS can be used to detect chemical modifications to the this compound unit, such as oxidation or hydrolysis, which are key to their stabilizing function. nih.gov

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry, particularly using Quadrupole Time-of-Flight (Q-TOF) or Electrospray Ionization (ESI) sources, provides a powerful method for separating and identifying individual oligomers. nih.gov This approach has been used to characterize complex HALS mixtures, identifying oligomers with up to 17 repeating units and molecular weights exceeding 5000 g/mol . nih.gov The high mass accuracy of TOF analyzers allows for the confident assignment of elemental compositions and the elucidation of end-group structures and other subtle structural variations. researchgate.netnih.gov

For this compound derivatives, IR and Raman spectra can confirm the presence of key functional groups. In a detailed study of 4-Amino-2,2,6,6-tetramethylpiperidine (B32359) (ATMP), experimental FT-IR and FT-Raman spectra were interpreted with the aid of Density Functional Theory (DFT) calculations. chemrxiv.org This combined approach allows for the precise assignment of observed vibrational bands to specific molecular motions.

Table 2: Selected Vibrational Frequencies (cm⁻¹) and Assignments for 4-Amino-2,2,6,6-tetramethylpiperidine (ATMP)

FT-IR (Experimental) FT-Raman (Experimental) Assignment
3361 3360 NH₂ asymmetric stretching
3287 3286 NH₂ symmetric stretching
2965 2966 CH₃ asymmetric stretching
1603 1604 NH₂ scissoring
1468 1469 CH₂ scissoring
1239 1240 C-N stretching

Source: Data adapted from theoretical and experimental findings on 4-Amino-2,2,6,6-tetramethylpiperidine. chemrxiv.org

The analysis of these spectra confirms the presence of the amine (NH₂) group through its characteristic stretching and bending modes, the aliphatic C-H bonds of the methyl and methylene groups, and the C-N bonds within the piperidine ring structure. chemrxiv.org

Diffraction-Based Characterization of this compound Compounds

While spectroscopy provides invaluable information about connectivity and functional groups, diffraction techniques are unparalleled in their ability to determine the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the molecular structure of crystalline compounds at the atomic level. youtube.com By measuring the diffraction pattern of X-rays passing through a single, high-quality crystal, it is possible to calculate the electron density distribution and thus the precise positions of all atoms in the crystal lattice. This provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers.

The application of SCXRD to this compound derivatives provides fundamental structural data. For example, the structure of (4-methylphenyl)(4-methylpiperidin-1-yl)methanone was determined by SCXRD, revealing detailed information about its solid-state conformation. The analysis showed that the compound crystallizes in the orthorhombic crystal system.

Table 3: Crystallographic Data for (4-methylphenyl)(4-methylpiperidin-1-yl)methanone

Parameter Value
Crystal System Orthorhombic
Space Group Pna2₁
a (Å) 20.272
b (Å) 7.188
c (Å) 8.471
V (ų) 1234.46

Source: Data from the single crystal XRD study of (4-methylphenyl)(4-methylpiperidin-1-yl)methanone.

This level of detail is crucial for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the crystal and influence the material's bulk properties.

Powder X-ray Diffraction (PXRD) is a complementary technique to SCXRD that is used to analyze microcrystalline materials. Instead of using a single crystal, PXRD obtains a diffraction pattern from a bulk powder sample containing many randomly oriented crystallites. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), is a characteristic fingerprint of a specific crystalline phase.

PXRD is the primary tool for solid-state characterization and is essential for:

Phase Identification: By comparing the experimental PXRD pattern to a database of known patterns, the crystalline phase(s) present in a sample can be identified.

Polymorph Screening: Many compounds can crystallize in multiple different forms, known as polymorphs, which can have different physical properties. PXRD is a rapid and effective method for distinguishing between these polymorphs.

Purity Analysis: PXRD can detect the presence of crystalline impurities in a bulk sample.

Distinguishing Crystalline and Amorphous Forms: Crystalline materials produce sharp, well-defined diffraction peaks, whereas amorphous materials produce a broad, featureless halo. PXRD can therefore be used to assess the degree of crystallinity in a sample.

For this compound-based compounds, PXRD is crucial for quality control and for studying phase transitions that may occur due to changes in temperature or other external factors. It ensures that the bulk material corresponds to the desired crystalline form whose structure has often been solved by SCXRD.

Advanced Chromatographic and Separation Techniques

In the research and analysis of this compound and its derivatives, particularly hindered amine light stabilizers (HALS), advanced chromatographic and separation techniques are indispensable for mixture analysis, purity assessment, and the separation of complex isomers. nih.govdaneshyari.com These methods provide the necessary resolution and sensitivity to characterize these compounds effectively.

Gas Chromatography-Mass Spectrometry (GC-MS) in this compound Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. imist.ma In the context of this compound research, GC-MS is particularly useful for analyzing complex mixtures and identifying individual components. nist.gov The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing a mass spectrum that serves as a molecular fingerprint for identification. nist.govyoutube.com

A significant application of GC-MS in this field is the analysis of polymers containing HALS, which are derivatives of this compound. nih.govdaneshyari.com Direct analysis of these polymers can be achieved using pyrolysis coupled with GC-MS (Py-GC-MS). nih.govdaneshyari.com This method involves the thermal decomposition of the polymer to release the HALS additives, which are then separated and identified by GC-MS. nih.govdaneshyari.com Py-GC-MS is a rapid and straightforward technique for the identification of HALS in polymeric matrices. nih.govdaneshyari.com

The pyrolysis of different HALS additives produces characteristic pyrolysis products, resulting in distinct gas chromatograms. nih.govdaneshyari.com This allows for the differentiation of HALS with very similar chemical structures, such as Chimassorb 944 and Chimassorb 2020. nih.govdaneshyari.com The identification of these additives is achieved by analyzing the specific masses and pyrolysis products generated. daneshyari.com

Table 1: GC-MS Parameters for Analysis of Volatile Compounds

ParameterTypical Value/ConditionPurpose
Injection Mode Split/SplitlessTo introduce a small, representative sample onto the column.
Carrier Gas Helium, NitrogenTo carry the vaporized sample through the column. imist.ma
Column Type Capillary Column (e.g., DB-5ms)To separate the components of the mixture based on their boiling points and polarity.
Oven Temperature Program Ramped (e.g., 50°C to 300°C)To facilitate the separation of compounds with a wide range of boiling points.
Ionization Mode Electron Ionization (EI)To fragment the sample molecules into characteristic ions. emerypharma.com
Mass Analyzer QuadrupoleTo separate the ions based on their mass-to-charge ratio. imist.ma

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. bjbms.orgbasicmedicalkey.com It is widely used in the pharmaceutical and chemical industries for purity assessment and the separation of isomers. bjbms.org For this compound and its derivatives, HPLC offers a robust method for determining purity and separating various isomers. sielc.commtc-usa.com

The analysis of HALS in polymer extracts is a key application of HPLC. nih.govdaneshyari.com A developed HPLC method utilizing both ultraviolet (UV) and evaporative light scattering detection (ELSD) can quantify various HALS additives. nih.gov A critical aspect of this method is the use of a basic amine, such as n-hexylamine, as a solvent additive to facilitate the elution of the HALS compounds. nih.govdaneshyari.com Different HALS can be distinguished based on their retention time and peak shape. nih.govdaneshyari.com

Reverse-phase HPLC (RP-HPLC) is a common mode used for the analysis of this compound derivatives. For instance, 4,4-Bis((tert-butyl)dioxy)-2,2,6,6-tetramethylpiperidine can be analyzed using a C18 column with a mobile phase consisting of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com This method is scalable and can be used for the isolation of impurities in preparative separation. sielc.com

HPLC is also effective for the separation of structural isomers. nacalai.com Specialized columns, such as those with pyrenylethyl or nitrophenylethyl bonded stationary phases, can provide unique retention characteristics based on hydrophobic, charge transfer, and π-π interactions, which are highly effective for separating isomers. nacalai.com

Table 2: HPLC Conditions for Purity Analysis of a this compound Derivative

ParameterConditionReference
Column Newcrom R1 (Reverse Phase) sielc.com
Mobile Phase Acetonitrile (MeCN), water, and phosphoric acid sielc.com
Detection Mass Spectrometry (MS) compatible (with formic acid instead of phosphoric acid) sielc.com
Application Purity analysis and isolation of impurities sielc.com

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering several advantages over traditional HPLC, including faster analysis times and reduced use of organic solvents. chromatographyonline.comselvita.comafmps.be SFC is particularly well-suited for the enantiomeric separation of chiral amines, a class of compounds that includes many derivatives of this compound. chromatographyonline.comresearchgate.netnih.gov

The mobile phase in SFC typically consists of supercritical carbon dioxide, often with the addition of a polar organic modifier like methanol (B129727) and small amounts of acidic or basic additives to improve peak shape and selectivity. chromatographyonline.comresearchgate.net The separation of enantiomers is achieved using a chiral stationary phase (CSP). chromatographyonline.com A variety of CSPs are available, and their selection is critical for achieving successful chiral resolution. chromatographyonline.com

For the chiral separation of basic compounds like amines, the addition of a strong acid, such as ethanesulfonic acid, to the mobile phase can significantly improve the separation. nih.gov This is thought to involve the separation of an intact salt pair formed between the basic analyte and the acidic additive. nih.gov In some cases, a combination of an acid and a base, like trifluoroacetic acid and triethylamine, is used as additives in the mobile phase to achieve excellent selectivity. chromatographyonline.com

SFC has been shown to provide comparable selectivities and analysis times to normal-phase and polar organic mode chromatography for the separation of primary amines, with the added benefit of improved peak symmetries. chromatographyonline.com

Table 3: Comparison of Chromatographic Techniques for Chiral Amine Separation

FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Mobile Phase Supercritical CO2 with modifiersOrganic solvents and/or aqueous buffers
Analysis Time Generally fasterCan be longer
Solvent Consumption Lower, more environmentally friendlyHigher
Peak Symmetry Often improved for aminesCan be challenging for basic compounds
Selectivity Comparable to HPLC, can be complementaryWell-established with a wide range of columns

Thermal Analysis Methods for Investigating this compound Derivatives in Materials

Thermal analysis techniques are a group of methods used to measure the physical properties of a substance as a function of temperature while the substance is subjected to a controlled temperature program. mt.commdpi.com These methods are crucial for characterizing the thermal properties of polymers and the effect of additives, such as this compound derivatives (HALS), on their performance. nih.govnih.govnetzsch.com The most common techniques include Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). mt.comadvanced-emc.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. advanced-emc.com It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). advanced-emc.comhu-berlin.de For polymers containing this compound derivatives, DSC can be used to study how these additives affect the polymer's melting and crystallization behavior, as well as its glass transition. nih.gov This information is vital for understanding the processing conditions and service temperature range of the material. mt.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. advanced-emc.com TGA is used to evaluate the thermal stability of materials and to determine the composition of multicomponent systems. netzsch.comadvanced-emc.com In the context of materials containing this compound derivatives, TGA can be used to assess the effectiveness of these HALS in improving the thermal stability of the polymer. netzsch.com The onset temperature of decomposition, as measured by TGA, can indicate the upper-temperature limit for the material's use. advanced-emc.com

Table 4: Key Information Obtained from Thermal Analysis of Polymers with this compound Derivatives

Thermal Analysis TechniqueProperty MeasuredSignificance for Materials with this compound Derivatives
Differential Scanning Calorimetry (DSC) Glass Transition Temperature (Tg)Indicates the temperature at which the polymer transitions from a rigid to a more flexible state. hu-berlin.de
Melting Temperature (Tm) & Crystallization Temperature (Tc)Characterizes the processing window and the degree of crystallinity, which is influenced by additives. nih.govhu-berlin.de
Enthalpy of Melting and CrystallizationProvides information on the crystalline content of the polymer. advanced-emc.com
Thermogravimetric Analysis (TGA) Thermal Stability / Decomposition TemperatureAssesses the effectiveness of HALS in preventing thermal degradation of the polymer. advanced-emc.com
Compositional AnalysisCan determine the content of additives and fillers in the polymer matrix. advanced-emc.com

Mechanistic Insights into Tetramethylpiperidine Derived Chemical Reactivity

Catalytic Mechanisms Involving TEMPO and Other Tetramethylpiperidine-Derived Nitroxyl (B88944) Radicals

Beyond their role as stabilizers, this compound derivatives, most notably 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), are versatile catalysts in organic synthesis. These stable nitroxyl radicals mediate a variety of chemical transformations, particularly in controlled radical polymerization and the oxidation of organic substrates.

Alkoxyamine Formation and Controlled Radical Polymerization (CRP) Mechanisms

Nitroxide-mediated radical polymerization (NMP) is a form of controlled/"living" radical polymerization (CRP) that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. cmu.eduacs.org This technique relies on the reversible trapping of a growing polymer chain radical by a stable nitroxyl radical, such as TEMPO, to form a dormant alkoxyamine species. cmu.edu

The polymerization is initiated by a conventional radical initiator in the presence of the nitroxide. The growing polymer radical can then reversibly combine with the nitroxide to form the alkoxyamine. cmu.edu This alkoxyamine can undergo homolytic cleavage to regenerate the polymer radical and the nitroxide. This reversible termination establishes an equilibrium between the active (propagating) and dormant (alkoxyamine) species, which allows for controlled chain growth. The use of pre-formed alkoxyamines as unimolecular initiators offers the advantage of a defined stoichiometry between the initiator and the nitroxide radical. cmu.edu

Parameter Description Significance in CRP
Alkoxyamine The dormant species formed by the reversible combination of a growing polymer radical and a nitroxide radical.Controls the concentration of active radicals, leading to a controlled polymerization.
Homolytic Cleavage The breaking of the C-O bond in the alkoxyamine to regenerate the polymer radical and the nitroxide.Allows for the reactivation of the polymer chain and continued propagation.
Reversible Termination The dynamic equilibrium between the active propagating radical and the dormant alkoxyamine species.Enables the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.

Oxidation Catalysis of Organic Substrates (e.g., Alcohols, Amines)

TEMPO and its derivatives are widely used as catalysts for the selective oxidation of organic compounds, particularly primary and secondary alcohols to aldehydes and ketones, respectively. nih.govacsgcipr.org The catalytic cycle involves the oxidation of the nitroxyl radical to an oxoammonium cation, which is the active oxidizing species. nih.govwindows.net

This oxidation of TEMPO can be achieved using a stoichiometric amount of a co-oxidant, such as sodium hypochlorite (B82951), bis(acetoxy)iodobenzene, or through aerobic oxidation systems often involving a transition metal co-catalyst like copper. nih.govwindows.net The oxoammonium salt then oxidizes the alcohol, resulting in the formation of the corresponding carbonyl compound and a hydroxylamine (B1172632). windows.net The hydroxylamine is subsequently re-oxidized back to the nitroxyl radical by the co-oxidant, thus completing the catalytic cycle. windows.net

This methodology is highly valued for its mild reaction conditions and high chemoselectivity, allowing for the oxidation of alcohols in the presence of other sensitive functional groups. nih.gov Similarly, TEMPO-mediated oxidation has been successfully applied to the oxidation of primary and secondary amines to their corresponding aldehydes and ketones. rsc.org

Reactant Catalyst System Product Co-oxidant Example
Primary AlcoholTEMPOAldehydeSodium Hypochlorite
Secondary AlcoholTEMPOKetoneBis(acetoxy)iodobenzene
Primary AmineTEMPOAldehydePhI(OAc)₂
Secondary AmineTEMPOKetonePhI(OAc)₂

Electrochemical Regeneration of this compound Nitroxyl Radicals

The electrochemical regeneration of this compound nitroxyl radicals, most notably 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), is a cornerstone of their application in electrocatalytic processes, particularly in the selective oxidation of alcohols. This regeneration is crucial for enabling the nitroxyl radical to act as a catalyst rather than a stoichiometric oxidant. The process hinges on the reversible redox behavior of the nitroxyl radical.

The core of the catalytic cycle involves the oxidation of the nitroxyl radical (R₂NO•) to the corresponding oxoammonium cation (R₂NO⁺) at an electrode surface. This oxoammonium species is a potent oxidizing agent that can, for example, oxidize an alcohol to an aldehyde or ketone. In this process, the oxoammonium cation is reduced back to the hydroxylamine form (R₂NOH). The hydroxylamine can then be electrochemically re-oxidized to regenerate the active nitroxyl radical, completing the catalytic cycle. In some pathways, the active oxoammonium cation is regenerated through a one-proton, two-electron oxidation of the hydroxylamine.

The efficiency and potential required for this regeneration are significantly influenced by the molecular structure of the this compound derivative and the reaction conditions, such as pH. Many nitroxyl radicals undergo a reversible one-electron oxidation to the oxoammonium species, with redox potentials typically in the range of 0.7–0.8 V vs. the Normal Hydrogen Electrode (NHE). nih.gov The substitution of electron-donating groups on the piperidine (B6355638) ring generally lowers the redox potential, while electron-withdrawing groups lead to an increase. nih.govresearchgate.net

The pH of the medium plays a critical role, especially for derivatives with pH-sensitive functional groups. For instance, the protonation of an amino group, as in 4-amino-TEMPO, can significantly increase the redox potential of the aminoxyl/oxoammonium couple. nih.gov

The reversibility of these redox processes is key to their catalytic application. In electrochemistry, "reversibility" refers to fast electron transfer at the electrode surface. nih.gov The ability to efficiently regenerate the active oxoammonium species at an electrode allows for the continuous turnover of the catalyst in electrosynthetic reactions. researchgate.net This has been successfully applied in various systems, including the oxidation of alcohols to produce valuable chemicals like formaldehyde. imsa.edu

Table 1: Experimental Redox Potentials of a Selection of this compound Nitroxyl Radicals

Compound Redox Potential (V vs. NHE) Notes
TEMPO 0.745 Standard value in certain conditions. nih.gov
4-amino-TEMPO (protonated) 0.926 At low pH. nih.gov
4-hydroxy-TEMPO ~0.7-0.8 General range for many derivatives. nih.gov
4-acetamido-TEMPO ~0.7-0.8 General range for many derivatives. nih.gov
4-carboxy-TEMPO ~0.7-0.8 General range for many derivatives. nih.gov
4-oxo-TEMPO ~0.7-0.8 General range for many derivatives. nih.gov

Photochemical and Thermal Stability Mechanisms of this compound Systems

This compound derivatives are renowned for their significant photochemical and thermal stability, a property that is harnessed in their widespread use as Hindered Amine Light Stabilizers (HALS). These compounds are crucial additives in polymers and plastics, protecting them from degradation caused by exposure to ultraviolet (UV) radiation and heat.

The primary mechanism behind the photostabilizing effect of HALS is a regenerative, cyclic process known as the Denisov cycle. nih.gov Unlike UV absorbers that function by absorbing UV radiation, HALS act by scavenging free radicals that are generated during the photo-oxidation of the polymer. The cycle is initiated when the hindered amine is oxidized to a nitroxyl radical. This nitroxyl radical is highly effective at trapping polymer alkyl radicals (R•) and polymer peroxy radicals (ROO•), which are key intermediates in the degradation cascade.

By reacting with these radicals, the nitroxyl radical forms non-radical species, such as amino ethers, thereby interrupting the chain reaction of degradation. A crucial aspect of this mechanism is the subsequent regeneration of the nitroxyl radical from these intermediate species, allowing a single HALS molecule to neutralize multiple free radicals over its lifetime. This regenerative nature provides long-term protection for the polymer. nih.govncsu.eduproquest.com The steric hindrance provided by the four methyl groups surrounding the nitrogen atom is vital for the stability of the nitroxyl radical, preventing its dimerization and other deactivation pathways. acs.org

The thermal stability of this compound itself is notable, with a boiling point of approximately 152°C. acs.org However, the thermal behavior of its derivatives, particularly TEMPO-adducts like esters, can be more complex. Some esters, such as t-BuCO₂T, have been reported to be stable at temperatures up to 150°C. In contrast, other derivatives may undergo thermal decomposition at lower temperatures, often through mechanisms involving induced decomposition rather than simple homolysis of the N-O bond. researchgate.net For instance, the thermal decomposition of certain TEMPO esters at 120°C in toluene has been shown to produce carboxylic acids and 2,2,6,6-tetramethylpiperidine (B32323), indicating a pathway that involves hydrogen atom transfer. researchgate.net

The effectiveness of HALS as thermal stabilizers is particularly pronounced at low to moderate temperatures. At the high temperatures encountered during polymer processing, their efficacy can be diminished compared to other types of antioxidants. proquest.com

Reaction Kinetics and Computational Modeling of this compound Transformations

The study of reaction kinetics provides crucial insights into the rates and mechanisms of chemical transformations involving this compound derivatives. A significant area of research has been the kinetics of TEMPO-mediated oxidation reactions, particularly of alcohols and cellulose.

In many instances, the TEMPO-mediated oxidation of substrates like cellulose can be described by pseudo-first-order reaction kinetics. ncsu.eduproquest.com The reaction rate is often directly proportional to the concentration of TEMPO. The concentration of co-catalysts, such as sodium bromide (NaBr), also influences the rate; it is typically proportional at lower concentrations but may level off at higher concentrations. researchgate.netproquest.com Environmental factors such as pH and temperature have a substantial impact on the reaction rate. For the oxidation of cotton fibers, the optimal pH is reported to be in the range of 10 to 11. ncsu.edu The effect of temperature on the rate constant often follows the Arrhenius equation, allowing for the determination of the apparent activation energy for the process. For the TEMPO-mediated oxidation of cotton fibers, an apparent activation energy of approximately 56.66 kJ/mol has been measured. ncsu.edu For regenerated cellulose, a value of about 66.2 kJ/mol was reported. proquest.com

Computational modeling, particularly using Density Functional Theory (DFT), has become an invaluable tool for understanding the structure, properties, and reactivity of this compound systems at a molecular level. DFT calculations can predict various properties, including molecular geometry, electronic structure, and redox potentials, which are crucial for understanding their chemical behavior. imsa.edu

These computational approaches allow for the investigation of solvent effects on the properties of nitroxide radicals. For example, explicit modeling of water molecules around 4-amino-TEMPO has shown that hydration can lead to changes in geometrical parameters and a redistribution of spin density, which in turn affects the electron paramagnetic resonance (EPR) properties of the radical. nih.govresearchgate.net

Computational models are also employed to predict the redox potentials of different TEMPO derivatives, which is essential for their application in areas like aqueous organic redox flow batteries. By modeling the effects of various electron-withdrawing or -donating groups, researchers can design new derivatives with tailored electrochemical properties. imsa.edu Furthermore, machine learning models are being developed to predict the electronic coupling between TEMPO/TEMPO⁺ pairs based on their geometric orientations, which is a key factor influencing the kinetics of electron transfer in organic radical batteries. acs.org

Table 2: Kinetic Parameters for TEMPO-Mediated Oxidation

Substrate Reaction Order Apparent Activation Energy (kJ/mol) Influencing Factors
Cotton Fibers Pseudo-first-order 56.66 TEMPO concentration, NaBr concentration, pH (optimum 10-11) ncsu.edu
Regenerated Cellulose First-order with respect to substrate 66.2 TEMPO concentration, NaBr concentration, temperature, pH proquest.com
Methyl α-D-glucopyranoside First-order in TEMPO and substrate Not specified Temperature (studied at 20°C) ncsu.edu

Advanced Applications of Tetramethylpiperidine Derived Compounds in Materials Science and Catalysis

Polymer Stabilization and Durability Enhancement through Hindered Amine Light Stabilizers (HALS)

Hindered Amine Light Stabilizers (HALS), which are derivatives of tetramethylpiperidine, are crucial additives used to protect polymers from degradation caused by exposure to light. wikipedia.org Unlike UV absorbers that function by absorbing UV radiation, HALS work by scavenging free radicals that are produced during the photo-oxidation of the polymer. welltchemicals.comnbinno.com This mechanism involves a regenerative cycle, often called the Denisov cycle, where the HALS are oxidized to their corresponding nitroxyl (B88944) radicals. wikipedia.orgwelltchemicals.comfrontiersin.org These nitroxyl radicals then trap the polymer alkyl and peroxy radicals, interrupting the degradation cascade. wikipedia.orgfrontiersin.org A key advantage of this process is that the HALS are regenerated, allowing them to provide long-lasting protection. wikipedia.orgnbinno.com

Integration of this compound-Derived HALS into Polymer Matrices

The effective integration of HALS into a polymer matrix is critical for ensuring long-term stability. HALS are typically incorporated into plastics and polymers during the manufacturing process. wikipedia.org The choice of HALS often depends on its molecular weight. High molecular weight HALS, such as oligomeric types, offer significant advantages, including better compatibility with a wide range of polymers, lower volatility, and superior resistance to extraction by solvents or water. nbinno.com Low volatility is particularly important as it prevents the stabilizer from migrating out of the polymer during high-temperature processing or throughout the product's service life, ensuring sustained UV resistance. nbinno.com The piperidine (B6355638) group in commercial HALS is usually attached to a larger, bulky chemical structure to minimize this volatility during the melt processing of the plastic. wikipedia.org This ensures that the mechanical and aesthetic properties, like color and gloss, of the final product are maintained for extended periods. nbinno.com

Performance Evaluation of HALS in Various Polymer Systems (Polyolefins, Polyurethanes, etc.)

The efficacy of this compound-derived HALS has been demonstrated in a variety of polymer systems, including polyolefins (like polyethylene (B3416737) and polypropylene) and polyurethanes. welltchemicals.com

Polyolefins : In polyethylene, HALS are vital for inhibiting photooxidation, a primary cause of degradation that leads to the loss of tensile strength, color, and transparency. welltchemicals.com They function by trapping the free radicals generated by UV radiation, thereby preventing the destructive chain-breaking reactions in the polymer. welltchemicals.com Studies have shown that in polypropylene (B1209903) tape applications, using a combination of a low molecular mass HALS with a high molecular mass HALS results in a significant synergistic improvement in stability. specialchem.com The performance of HALS in polyolefins can be influenced by their molecular weight and the specific exposure conditions. researchgate.net

Polyurethanes : HALS are effective in protecting polyurethanes from UV degradation. For instance, Tinuvin 770 DF, a HALS based on bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, has been shown to provide strong antimicrobial performance in polyurethane lacquer-films in addition to its primary stabilizing function. frontiersin.org

Polyamides : In polyamide fibers, high molecular weight HALS are more effective than UV absorbers at providing UV stability. specialchem.com A combination of a high molecular weight HALS with a phenolic antioxidant and a phosphite (B83602) provides optimal protection for both physical properties and color retention. specialchem.com

The following table summarizes the performance of different HALS types in various polymer systems.

HALS TypePolymer SystemKey Performance Findings
Low Molecular Weight HALSPolypropylene (PP)Can show slight superiority over high molecular weight HALS under ideal conditions. researchgate.net
High Molecular Weight HALSPolyolefins, PolyamidesOffers low volatility, high thermal stability, and excellent compatibility. specialchem.comchempoint.com Provides better long-term protection due to reduced migration. nbinno.com
Combination of Low & High MW HALSPolypropylene (PP) TapesExhibits significant synergistic effects, improving UV stability. specialchem.com
Tinuvin 770 DFPolyurethane (PUR)Provides strong antimicrobial performance alongside UV stabilization. frontiersin.org

Controlled Radical Polymerization (CRP) Mediated by this compound Nitroxides

This compound-derived nitroxides are instrumental in a powerful technique for polymer synthesis known as Nitroxide-Mediated Polymerization (NMP). icp.ac.ru NMP is a type of Reversible-Deactivation Radical Polymerization (RDRP) that allows for the creation of well-defined polymers with controlled molecular weights, low dispersity (narrow molecular weight distribution), and complex architectures. acs.orgacs.org The process is valued for its simplicity and robustness, often requiring only a monomer and a unimolecular initiator, and it avoids the use of metal catalysts that can be problematic for biological and electronic applications. acs.orgacs.org

The fundamental mechanism of NMP involves the reversible trapping of the growing polymer radical chain by a stable nitroxide radical, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). slideshare.net This forms a dormant species called an alkoxyamine. At elevated temperatures, the C-ON bond in the alkoxyamine can break homolytically, regenerating the propagating radical and the nitroxide. icp.ac.ru This reversible termination process keeps the concentration of active radicals low, minimizing irreversible termination reactions and allowing the polymer chains to grow in a controlled, "living" manner. slideshare.netsigmaaldrich.com

Nitroxide-Mediated Polymerization (NMP) for Tailored Polymer Architectures

NMP provides exceptional control over the polymerization process, enabling the synthesis of polymers with precisely defined architectures. icp.ac.ruacs.org This control stems from the "living" character of the polymerization, where the chains remain active and can be further extended. sigmaaldrich.com Because NMP allows for a high degree of control over chain length and structure, it can be used to produce a wide variety of polymer types beyond simple linear homopolymers. icp.ac.ruslideshare.net

The versatility of NMP allows for the creation of:

Homopolymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). sigmaaldrich.com

Random and Gradient Copolymers , where different monomers are incorporated into the polymer chain in a statistical or graded fashion.

Complex Macromolecular Architectures , including star polymers and graft (or branched) copolymers. icp.ac.ru

A key advantage of NMP is its ability to produce polymers with high chain-end homogeneity. acs.org The nitroxide moiety remains at the end of the polymer chain, which can then be used for further chemical transformations or for initiating the polymerization of a second monomer to form block copolymers. slideshare.net

Synthesis of Block Copolymers and Advanced Polymeric Materials

The ability to create block copolymers is one of the most significant applications of NMP. sigmaaldrich.com Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. By using a TEMPO-capped polymer as a macro-initiator, a second monomer can be polymerized from the active chain end, resulting in a well-defined diblock copolymer. sigmaaldrich.comkpi.ua This process can be repeated to create multiblock copolymers. sigmaaldrich.com

NMP has been successfully employed to synthesize a variety of functional block copolymers:

Amphiphilic Block Copolymers : These polymers contain both hydrophilic (water-loving) and hydrophobic (water-repelling) blocks. For example, a poly(tert-butyl acrylate)-b-poly(4-acetoxystyrene) (PtBA-b-PAS) diblock copolymer was synthesized with a low PDI of 1.12 using an NMP initiator. sigmaaldrich.com Such copolymers can self-assemble in solution to form structures like micelles. elsevierpure.com

Zwitterionic and Acidic Block Copolymers : Water-soluble block copolymers, such as those made from sodium 4-styrenesulfonate and sodium 4-styrenecarboxylate, have been synthesized directly using TEMPO-mediated polymerization without the need for protecting group chemistry. kpi.ua

Hybrid Block Copolymers : NMP has been combined with other polymerization techniques, such as living cationic polymerization, to create novel block copolymers like poly(isobutyl vinyl ether)-b-polystyrene (PIBVE-b-PS). rsc.org

The following table presents examples of block copolymers synthesized via NMP and their reported molecular characteristics.

Block CopolymerMethod/Macro-initiatorMn ( g/mol )PDI (Đ)Reference
Poly(tert-butyl acrylate)-b-poly(4-acetoxystyrene)NMP initiator26,3301.12 sigmaaldrich.com
Poly(isobutyl vinyl ether)-b-polystyreneDual initiator (Cationic & NMP)-1.2 rsc.org
Poly(sodium 4-styrenesulfonate)-b-poly(sodium 4-styrenecarboxylate)TEMPO-capped PSSNa macro-initiator-- kpi.ua
Poly(2,2,6,6-tetramethylpiperidinyloxy-4-yl-methacrylate)-b-poly(styrene)PTMPM-Cl macro-initiator (ATRP) followed by oxidation-<1.2 researchgate.net

These advanced polymeric materials synthesized via NMP are being explored for a wide range of applications, including drug delivery systems, next-generation lithium batteries, organic electronics, and photolithography. acs.orgacs.orgmdpi.comjmu.edu The precise control over polymer structure afforded by NMP is critical for fine-tuning the material properties required for these sophisticated technologies. acs.org

Control Over Polymer Molecular Weight and Polydispersity

In the realm of polymer chemistry, the ability to precisely control molecular weight and polydispersity is paramount for tailoring the macroscopic properties of materials. This compound derivatives, particularly through Nitroxide-Mediated Polymerization (NMP), offer a robust platform for achieving this control. NMP is a type of controlled radical polymerization (CRP) that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions, often referred to as low polydispersity (Đ).

The key to this control lies in the reversible termination of growing polymer chains by a stable nitroxide radical, such as TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl). This process establishes a dynamic equilibrium between dormant species (polymer chains capped with the nitroxide) and active propagating radicals. This equilibrium ensures that all polymer chains grow at a similar rate, leading to a final polymer product with a predictable molecular weight and a narrow distribution of chain lengths.

Recent research has focused on expanding the versatility of NMP by designing novel this compound-based initiators and controllers. For instance, by temporally regulating the introduction of initiators into a polymerization reaction, researchers have demonstrated the ability to not only control the dispersity but also the shape of the molecular weight distribution (MWD). nih.gov This temporal control allows for the creation of polymers with symmetric or asymmetric MWDs, which can significantly influence material properties. nih.gov One approach involves feeding an alkyl nitroxide initiator into a styrene (B11656) polymerization at a controlled rate, which has been shown to broaden the MWD while maintaining a constant number average molecular weight (Mn). nih.gov

Furthermore, the development of bifunctional initiators containing a this compound moiety has enabled the synthesis of well-defined block copolymers. These initiators allow for the sequential polymerization of different monomers, resulting in copolymers with controlled block lengths and low polydispersity. The ability to manipulate the molecular weight distribution with such precision opens up new avenues for designing advanced polymeric materials with tailored mechanical, thermal, and rheological properties. nsf.gov

Table 1: Approaches to Control Molecular Weight Distribution using this compound Derivatives

MethodDescriptionOutcomeReference
Temporal Regulation of Initiation Controlled rate of addition of a this compound-based initiator to the polymerization mixture.Allows for tuning of both the dispersity (Đ) and the shape of the molecular weight distribution (MWD). Can create symmetric or asymmetric distributions. nih.gov
Nitroxide-Mediated Polymerization (NMP) Utilizes a stable nitroxide radical (e.g., TEMPO) to reversibly terminate growing polymer chains, establishing a dynamic equilibrium.Produces polymers with predetermined molecular weights and narrow molecular weight distributions (low Đ). researchgate.net
Bifunctional Initiators Initiators containing a this compound moiety that can initiate polymerization from two points.Enables the synthesis of well-defined block copolymers with controlled block lengths and low polydispersity. nsf.gov

Organocatalysis and Biocatalysis Applications of this compound Derivatives

TEMPO-Mediated Oxidation in Organic Synthesis

The stable nitroxide radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), has emerged as a highly efficient and selective catalyst for the oxidation of alcohols to aldehydes, ketones, and carboxylic acids. researchgate.netbohrium.com This method is valued for its mild reaction conditions and compatibility with a wide range of functional groups, making it a cornerstone of modern organic synthesis.

The catalytic cycle of TEMPO-mediated oxidation involves the in-situ generation of the active oxidant, the N-oxoammonium ion. This species is formed by the oxidation of TEMPO by a stoichiometric co-oxidant, such as sodium hypochlorite (B82951) (NaOCl) or [bis(acetoxy)iodo]benzene (BAIB). windows.netmdpi.com The N-oxoammonium ion then selectively oxidizes the alcohol to the corresponding carbonyl compound, while being reduced back to the hydroxylamine (B1172632) form. The hydroxylamine is subsequently re-oxidized to TEMPO, completing the catalytic cycle. windows.net

A significant advancement in this area is the use of copper-TEMPO catalyst systems, which can utilize molecular oxygen or air as the terminal oxidant, offering a greener and more sustainable approach. rsc.orgresearchgate.net In these systems, a copper(I) complex is oxidized to a copper(II) species, which, in conjunction with TEMPO, facilitates the alcohol oxidation. acs.org The catalytic cycle involves the coordination of the alcohol to the Cu(II) center, followed by a reaction with the TEMPO radical to yield the aldehyde product and a reduced Cu(I) species. acs.org

The selectivity of TEMPO-mediated oxidation is a key advantage. Primary alcohols can be selectively oxidized to aldehydes with minimal over-oxidation to carboxylic acids, particularly when using systems like N-chlorosuccinimide (NCS) as the co-oxidant. pitt.edu Under different conditions, such as in the presence of excess oxidant, primary alcohols can be efficiently converted to carboxylic acids. windows.net

Table 2: Examples of TEMPO-Mediated Oxidation Reactions

SubstrateProductCo-oxidant SystemKey FeaturesReference
Primary AlcoholsAldehydesNaOCl / NaBrHigh selectivity, mild conditions. acs.org
Primary AlcoholsCarboxylic Acidsm-CPBAEfficient conversion to the acid. windows.net
Benzyl (B1604629) AlcoholBenzaldehyde[Bis(acetoxy)iodo]benzene (BAIB)High yield (94%) in batch operation. mdpi.com
Various AlcoholsAldehydes/KetonesO₂ / Cu(I) complexGreen and sustainable, uses air as the oxidant. rsc.orgacs.org

Enantioselective Catalysis Using Chiral this compound Scaffolds

The rigid and sterically defined framework of the this compound ring system makes it an attractive scaffold for the design of chiral catalysts for enantioselective transformations. By introducing chirality into the this compound structure, it is possible to create a chiral environment around a catalytic center, enabling the selective formation of one enantiomer of a product over the other.

One notable application is in the development of chiral bifunctional catalysts, where the this compound unit provides a basic site that can interact with a substrate, while a separate chiral moiety directs the stereochemical outcome of the reaction. For example, new chiral bifunctional guanidine (B92328) catalysts have been developed for the enantioselective aza-Michael cyclization of tethered sulfamates onto α,β-unsaturated esters, ketones, and thioesters. nih.gov These reactions produce chiral oxathiazinanes, which are valuable synthetic intermediates, in excellent yields and high enantiomeric ratios. nih.gov

Furthermore, chiral piperidine derivatives are central to the synthesis of many natural products and pharmaceuticals. researchgate.net While not always directly catalytic, the enantioselective synthesis of substituted piperidines often relies on chiral auxiliaries or catalysts that can impart stereocontrol. Phenylglycinol-derived oxazolopiperidone lactams, for example, serve as versatile building blocks for the enantioselective construction of a wide array of piperidine-containing natural products. researchgate.net

Recent advances have also seen the development of catalytic, enantioselective methods for the functionalization of C-H bonds to form chiral piperidines. For instance, a chiral copper catalyst has been employed to achieve a highly enantioselective δ C-H cyanation of acyclic amines, which can then be converted to a variety of chiral piperidines. nih.gov This method utilizes a radical-mediated hydrogen atom transfer (HAT) mechanism, where the chiral catalyst controls the stereochemistry of the C-C bond formation. nih.gov The development of such catalytic systems highlights the potential of chiral this compound scaffolds and related structures in advancing asymmetric synthesis. mdpi.commdpi.com

Immobilization of this compound Catalysts for Flow Systems

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving their practical utility, particularly in the context of continuous flow chemistry. By anchoring this compound-based catalysts, such as TEMPO, to a solid matrix, it becomes possible to easily separate the catalyst from the reaction mixture, enabling its reuse and reducing product contamination. This approach is especially beneficial for large-scale industrial processes. researchgate.netbohrium.com

Several methods have been developed for the immobilization of TEMPO. One approach involves the straightforward condensation reaction of a functionalized TEMPO derivative with a solid support, such as silica (B1680970) gel. researchgate.netbohrium.com These immobilized catalysts have demonstrated remarkable activity in the aerobic oxidation of alcohols under continuous-flow conditions, achieving high turnover numbers and turnover frequencies. researchgate.netbohrium.com For example, a TEMPO catalyst immobilized on COOH silica gel exhibited outstanding performance in the oxidation of benzyl alcohol using oxygen gas, with a turnover frequency (TOF) of 15 h⁻¹ and a turnover number (TON) exceeding 300. researchgate.netbohrium.com

Another strategy involves the ionic immobilization of a TEMPO derivative onto an ion-exchange resin. For instance, potassium 4-sulfonato-oxy-2,2,6,6-tetramethylpiperidine-1-yloxyl (TEMPO-4-sulfate) has been successfully immobilized on anion exchange beads. mdpi.com This system was effective for the catalytic oxidation of benzyl alcohol in a fixed-bed reactor, achieving a constant conversion of 84% over 10 residence times in a flow setup. mdpi.comresearchgate.net A key advantage of this ionic immobilization is the potential to regenerate the catalytic activity of the fixed bed without the need for unpacking and repacking the reactor. mdpi.comresearchgate.net

The use of immobilized TEMPO catalysts in flow systems offers several advantages over batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and process intensification. acs.org These systems have been successfully applied to the selective oxidation of a variety of primary and secondary alcohols to their corresponding aldehydes and ketones in high yields and with short residence times. acs.org

This compound-Based Spin Labels and Probes in Chemical Biology and Material Characterization

Electron Paramagnetic Resonance (EPR) Spectroscopy Applications

This compound derivatives, particularly those bearing a stable nitroxide radical, are widely used as spin labels and probes in Electron Paramagnetic Resonance (EPR) spectroscopy. st-andrews.ac.uk This technique, also known as Electron Spin Resonance (ESR), is a powerful method for studying systems containing unpaired electrons. uniroma1.it By covalently attaching a this compound-based spin label to a molecule of interest, such as a protein or a nucleic acid, that molecule can be studied using EPR. uni-osnabrueck.de

The EPR spectrum of a spin label is highly sensitive to its local environment, including the polarity of the surroundings and the rotational mobility of the label. This sensitivity allows researchers to probe the structure, dynamics, and conformational changes of biomacromolecules. For example, the maleimide-functionalized this compound derivative, 2,2,6,6-tetra-methyl-4-maleimido-piperidin-1-oxyl (MAL-6), is commonly used to label cysteine residues in proteins. nih.gov The resulting EPR spectrum can provide information about the mobility of the protein region where the label is attached, indicating whether it is in a structured or a flexible domain. nih.gov

A particularly powerful application of spin labeling is in the measurement of distances between two labeled sites on a macromolecule or within a macromolecular complex. Techniques such as Double Electron-Electron Resonance (DEER), also known as Pulsed Electron-Electron Double Resonance (PELDOR), can measure the dipolar coupling between two spin labels, which is dependent on the distance between them. nih.gov This allows for the determination of intramolecular and intermolecular distances in the range of approximately 1.5 to 8 nanometers, providing crucial structural constraints for modeling the three-dimensional architecture of complex biological systems. st-andrews.ac.uk

The design of new spin labels with improved properties, such as greater rigidity or enhanced stability, is an active area of research. nih.gov More rigid spin labels can provide information not only on distances but also on the relative orientation of the labeled domains. nih.gov The versatility of this compound-based spin labels makes them indispensable tools for investigating the structure and function of a wide range of biological and synthetic materials. st-andrews.ac.uk

Nitroxide Radicals as Probes for Microenvironment Analysis

This compound-derived nitroxide radicals, most notably (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), serve as highly sensitive probes for analyzing molecular microenvironments. nih.govnih.gov Their utility stems from the unpaired electron in the N-O• group, which gives rise to a characteristic Electron Paramagnetic Resonance (EPR) spectrum. nih.gov The parameters of this spectrum, particularly the isotropic hyperfine coupling constant (Aiso(14N)) and the g-tensor, are exquisitely sensitive to the surrounding polarity, viscosity, and the presence of specific interactions like hydrogen bonding. nih.govfu-berlin.de

The variation in the Aiso(14N) constant due to environmental factors can be orders of magnitude greater than the accuracy of its experimental measurement, making it a precise indicator of local conditions. nih.gov For instance, the Aiso(14N) value of TEMPO shows a distinct variation when measured in solvents of different polarities or in the presence of molecules capable of hydrogen or halogen bonding. nih.gov This sensitivity allows nitroxide radicals to be used as spin probes to study the structure and dynamics of proteins, lipids, and nucleic acids without significantly disturbing the system's native state. mdpi.comlibretexts.org By incorporating a nitroxide label at a specific site, EPR spectroscopy can provide information that is exclusive to that location. libretexts.org Furthermore, certain derivatives can be designed to be pH-sensitive, allowing for localized pH measurements within biological or chemical systems. libretexts.org

Research has focused on quantifying the relationship between EPR parameters and environmental properties. The principal component of the g-tensor, gxx, is particularly responsive to the microenvironment, and advanced techniques like high-field ENDOR (Electron-Nuclear Double Resonance) can precisely measure the nitrogen hyperfine-tensor components, which also react sensitively to environmental interactions. fu-berlin.de

Environment/SolventInteraction TypeAiso(14N) of TEMPO (mT)
TolueneNon-polar~1.50
WaterPolar, H-bonding~1.60
Protic Solvents (e.g., alcohols)Hydrogen Bonding>1.65
Halogenated SolventsHalogen Bonding>1.53

Emerging Applications in Energy Storage and Conversion Technologies

The stable and reversible redox chemistry of the this compound nitroxyl group is central to its application in advanced energy storage systems. mdpi.comencyclopedia.pub The nitroxide radical can be reversibly oxidized to an oxoammonium cation or reduced to a hydroxylamine anion. wikipedia.org This electrochemical transformation is the fundamental principle behind its use in both redox-flow batteries and organic radical batteries. mdpi.comencyclopedia.pub

Redox-Active Electrolytes Utilizing this compound Derivatives

In the field of large-scale energy storage, particularly for grid applications, this compound derivatives are being intensely investigated as redox-active catholytes for aqueous organic redox flow batteries (AORFBs). harvard.edumdpi.com These systems offer a potentially more environmentally benign and cost-effective alternative to traditional metal-based flow batteries. acs.org

The core strategy involves designing water-soluble TEMPO derivatives that exhibit high electrochemical stability and suitable redox potentials. mdpi.com A significant challenge has been the limited solubility and stability of early TEMPO derivatives in aqueous electrolytes. mdpi.com To overcome this, researchers have synthesized novel variants by modifying the 4-position of the this compound ring. For example, the derivative 4-[3-(trimethylammonio)propoxy]-2,2,6,6-tetramethylpiperidine-1-oxyl (TMAP-TEMPO) chloride demonstrates exceptionally high aqueous solubility (4.62 M) and remarkable stability. harvard.edu When used in a flow cell, this compound contributed to an open-circuit voltage of 1.1 Volts and a capacity retention rate of 99.993% per cycle over 1000 cycles. harvard.edu

The redox potential of these molecules can be tuned through structural modification. Incorporating electron-withdrawing groups, such as imidazolium (B1220033) or bipyridine moieties, can increase the redox potential of the TEMPO derivative, leading to a higher cell voltage. mdpi.com For instance, a bipyridine-ester dual-modified TEMPO derivative (TEMP-BPy) showed a +60 mV anodic shift in redox potential compared to the commercial 4-OH-TEMPO. mdpi.com The choice of electrolyte itself can also influence performance; using ionic liquids instead of traditional molecular solvents has been shown in theoretical studies to potentially increase the redox potential of the TEMPO radical significantly. uwa.edu.aumonash.edu

TEMPO DerivativeKey ModificationRedox Potential (vs. SHE)Aqueous SolubilityReported Cell Performance Highlight
4-OH-TEMPOHydroxyl group~0.75 VModerateBaseline for comparison
TMAP-TEMPOQuaternary ammonium0.81 V4.62 M>99.99% capacity retention per cycle harvard.edu
4-NHCOCH3–TEMPON-acetyl groupHighHighHigh capacity retention of >99.65%/day acs.org
TEMP-BPyBipyridine-ester+60 mV shift vs 4-OH-TEMPO1.78 MTheoretical cell voltage of 1.28 V mdpi.com

Theoretical and Computational Investigations of Tetramethylpiperidine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the reactivity of tetramethylpiperidine species. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model molecular orbitals, electron density distributions, and the potential energy surfaces of chemical reactions.

Density Functional Theory (DFT) has become a widely used computational method for studying the electronic structure of radical species, including nitroxide radicals derived from this compound, such as (2,2,6,6-Tetramethylpiperidine-1-yl)oxyl (TEMPO). DFT calculations can accurately predict various properties, including molecular geometries, heats of formation, and bond dissociation energies. nih.gov

DFT studies are particularly valuable for analyzing the distribution of spin density in nitroxide radicals, which is crucial for understanding their reactivity and magnetic properties. For instance, in the 4-amino-2,2,6,6-tetramethyl-piperidine-N-oxyl (TA) radical, DFT modeling has shown that the surrounding solvent molecules can significantly influence the electronic structure. nih.govresearchgate.net Water molecules, through hydrogen bonding, induce an increase in electron spin density on the nitrogen atom of the nitroxide group. nih.govresearchgate.net This is due to the stabilization of the polar resonance structure >N(+•)−O(−) over the less polar >N−O• form. nih.govresearchgate.net This redistribution of spin density directly impacts the isotropic hyperfine splitting constant (aiso), a key parameter in electron paramagnetic resonance (EPR) spectroscopy. nih.govresearchgate.net

Explicit DFT modeling of the hydration shell around the TA radical has demonstrated that while a cluster of 45 water molecules can be considered a complete aqueous shell, most structural and electronic characteristics converge with just 10 water molecules. nih.gov The calculated water-induced increase in the aiso value is typically between 2.2 and 2.5 G, which aligns well with experimental observations. nih.govresearchgate.net

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for elucidating complex reaction pathways. These methods can be used to map out potential energy surfaces, identify transition states, and calculate activation energies, providing a detailed picture of reaction kinetics and mechanisms. nih.gov

For reactions involving this compound derivatives, ab initio quantum mechanics/molecular mechanics (QM/MM) molecular dynamics simulations represent a state-of-the-art approach. iu.edu In this hybrid method, the reactive center (e.g., the nitroxide group and reacting substrate) is treated with a high-level ab initio calculation, while the surrounding environment (e.g., solvent or polymer matrix) is modeled using less computationally expensive molecular mechanics. This allows for an accurate description of bond-breaking and bond-forming events while accounting for the influence of the larger system. iu.edu

Furthermore, kinetic modeling based on frameworks like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory can be combined with ab initio calculations to predict temperature- and pressure-dependent reaction rates and product distributions. rsc.org This approach has been successfully used to study the intricate reaction mechanisms of aminyl radicals with other molecules, which can involve numerous steps, channels, and intermediates. rsc.org Such methodologies are directly applicable to investigating the antioxidant mechanisms of hindered amine light stabilizers (HALS), which involve reactions of this compound-derived radicals.

Molecular Dynamics Simulations for Conformation and Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles, revealing information about conformations, solvent effects, and intermolecular interactions over time. dovepress.comnih.gov

The solvent environment can profoundly impact the conformation, stability, and reactivity of this compound derivatives. MD simulations are a powerful tool to investigate these effects at an atomic level. nih.govresearchgate.net Simulations of TEMPO in various solvents, such as acetonitrile and methanol (B129727), have been used to analyze the local solvent structure around the nitroxide radical. nih.gov

Radial distribution functions (RDFs) derived from these simulations can identify the probable locations of solvent molecules relative to the solute. For example, in acetonitrile, the RDF shows distinct peaks indicating an alignment of the solvent's methyl–cyanide dipole roughly antiparallel to the N–O dipole of TEMPO. nih.gov In protic solvents like methanol, simulations reveal sharp, well-defined RDF peaks indicative of strong hydrogen bonding between the solvent and the nitroxide oxygen atom. nih.gov

These specific solute-solvent interactions, such as hydrogen bonding, alter the electronic structure of the radical, which in turn affects its reactivity and spectroscopic properties. kyoto-u.ac.jpnih.gov The combination of MD simulations with quantum mechanical calculations allows for the accurate prediction of solvatochromic shifts in EPR spectra, bridging the gap between molecular interactions and observable properties. nih.gov The polarity of the solvent affects the N-O bond, with the bond order decreasing as solvent polarity increases. kyoto-u.ac.jp

In their primary application as HALS, this compound derivatives are dispersed within a polymer matrix to inhibit degradation. Understanding the interactions between the HALS molecules and the polymer chains is crucial for predicting their miscibility, distribution, and efficiency. MD simulations are an important tool for investigating these drug-polymer interaction patterns. dovepress.comnih.gov

MD simulations can provide atomic-level details on how this compound compounds are situated within the polymer structure and the nature of the non-covalent interactions that govern their compatibility. researchgate.net These interactions can include hydrogen bonds, van der Waals forces, and pi-alkyl bonds. dovepress.com By analyzing parameters such as the Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), and the number of hydrogen bonds over the course of a simulation, researchers can assess the stability of the HALS-polymer system. dovepress.comnih.gov

For example, simulations can be used to model amorphous solid dispersions of a small molecule within a polymer matrix, mimicking formulations prepared by methods like solvent evaporation or melt-quenching. nih.gov Such studies help in understanding how the additive influences the physical properties of the polymer and provide a basis for designing more effective and compatible stabilizer systems. dovepress.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity or a specific chemical property. researchgate.netmdpi.com For this compound derivatives, QSAR models can be developed to predict their antioxidant efficiency, inhibitory activity against specific enzymes, or other relevant properties, thereby guiding the synthesis of new compounds with enhanced performance. nih.gov

The development of a QSAR model involves several steps. First, a dataset of compounds with known activities is compiled. idosi.org Then, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as steric properties (e.g., molecular volume), electronic properties (e.g., dipole moment), and topological features (e.g., connectivity indices). researchgate.netnih.gov

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like k-Nearest Neighbor (kNN), are then used to build a mathematical equation that correlates the descriptors with the observed activity. mdpi.comidosi.org For example, a QSAR study on piperidine (B6355638) derivatives might yield a model where inhibitory activity is correlated with descriptors for polarizability, surface tension, and hydrogen bond donor count. mdpi.com

The predictive power of the QSAR model is rigorously evaluated through internal and external validation procedures. mdpi.comnih.gov A robust and predictive QSAR model can be a valuable tool in the rational design of novel this compound derivatives with desired activities, reducing the time and cost associated with experimental screening. nih.govnih.gov

Prediction of Spectroscopic Parameters and Reaction Outcomes

Computational chemistry has become an indispensable tool for elucidating the properties and reactivity of this compound systems. Through the application of theoretical models, particularly Density Functional Theory (DFT), researchers can predict a range of spectroscopic parameters and model complex reaction pathways, often providing insights that are difficult to obtain through experimental means alone. grnjournal.usresearchgate.net These predictive capabilities are crucial for interpreting experimental data and designing new chemical transformations.

Prediction of Spectroscopic Parameters

Theoretical calculations allow for the a priori determination of spectroscopic data, which can be used to assign experimental spectra, identify unknown compounds, or understand the relationship between molecular structure and spectroscopic response. core.ac.ukarxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. researchgate.netnih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, combined with a suitable density functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)), can provide calculated chemical shifts that correlate well with experimental values. nih.govruc.dk By calculating the theoretical spectra for different possible isomers or conformers, computational chemistry assists in the definitive assignment of molecular structures. youtube.com

The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set. sns.itnih.gov Double-hybrid functionals, for example, have been shown to provide very accurate predictions for rotational and vibrational spectroscopic parameters. sns.it

Table 1: Representative Theoretical Predictions of Spectroscopic Parameters for Piperidine Derivatives
Spectroscopic TechniqueParameterComputational MethodTypical Finding
NMR¹³C Chemical Shifts (δ)DFT (GIAO, B3LYP/6-311+G(d,p))Calculated shifts show linear correlation with experimental data, aiding in signal assignment. nih.govruc.dk
Raman/SERSVibrational Frequencies (cm⁻¹)DFT (B3LYP/Lanl2DZ)Simulated spectra match experimental SERS data, suggesting a specific adsorption geometry (e.g., deprotonated equatorial form) on a metal surface. mdpi.com
IRVibrational Frequencies (cm⁻¹)DFT (B3LYP)Predicted frequencies, when scaled, correspond to experimental IR bands, allowing for mode assignment. researchgate.net

Prediction of Reaction Outcomes

Beyond spectroscopy, theoretical and computational investigations provide profound insights into the mechanisms and outcomes of chemical reactions involving this compound derivatives, most notably 2,2,6,6-tetramethylpiperidine (B32323) N-oxyl (TEMPO).

Mechanism Elucidation: DFT is a powerful tool for mapping the potential energy surfaces of chemical reactions. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the most likely reaction pathway. For example, DFT calculations have been used to study the role of TEMPO in accelerating the Pauson-Khand reaction. researchgate.net The calculations suggested that TEMPO could initiate a low-energy radical pathway, providing a mechanistic explanation for the observed rate enhancement. researchgate.net

Thermodynamic and Kinetic Analysis: Computational studies can quantify the thermodynamic stability of different products and the kinetic barriers associated with their formation. In a study on the synthesis of 1,5,9-cyclododecatriene using a titanium catalyst system involving 2,2,6,6-tetramethylpiperidine as a ligand component, DFT calculations were employed to investigate the reaction pathway. acs.org The calculations confirmed that the experimentally observed product was the most stable conformation, indicating a thermodynamically controlled reaction and explaining the high selectivity of the catalytic system. acs.org Similarly, theoretical studies on the electrochemical properties of TEMPO have helped to understand its redox behavior and the stability of the resulting oxoammonium cation (TEMPO⁺), which is the active oxidant in many reactions. nih.gov

These computational models allow for the screening of potential catalysts and reaction conditions, guiding experimental work and accelerating the development of new synthetic methods.

Table 2: Examples of Predicted Reaction Outcomes in this compound Systems
Reaction SystemComputational MethodKey Computational FindingImplication for Reaction Outcome
TEMPO-mediated Alcohol OxidationDFTCalculation of redox potentials and stability of the TEMPO⁺ intermediate. nih.govExplains the efficacy of TEMPO as an oxidation catalyst under specific electrochemical or chemical conditions.
TEMPO-promoted Pauson-Khand ReactionDFTIdentification of a low-energy radical pathway facilitated by TEMPO. researchgate.netProvides a mechanistic basis for the observed catalytic acceleration.
Cyclotrimerization of 1,3-Butadiene with a Ti-CatalystDFT (WB97XD/B3LYP)The experimentally obtained ctt-1,5,9-cyclododecatriene isomer is the most thermodynamically stable product. acs.orgConfirms that the reaction is thermodynamically controlled, explaining the high product selectivity.

Environmental Considerations and Sustainable Chemistry Aspects of Tetramethylpiperidine Derivatives

Lifecycle Assessment (LCA) Considerations for Tetramethylpiperidine-Based Products

A comprehensive understanding of the environmental impact of products containing this compound derivatives requires a lifecycle assessment (LCA) approach. nist.gov LCA is a methodology for evaluating the environmental burdens associated with all stages of a product's life, from raw material extraction through manufacturing, use, and end-of-life disposal or recycling. nist.gov

For products containing HALS, an LCA would consider:

Cradle-to-gate impacts: This includes the environmental footprint of producing the HALS themselves and the base polymer. The synthesis of these chemicals can be energy-intensive and may involve the use of hazardous materials.

Use phase impacts: During the product's service life, the primary environmental consideration is the leaching of HALS into the surrounding environment, as discussed in the previous section. The extended durability of the plastic product due to the presence of HALS, however, can be seen as an environmental benefit as it reduces the need for premature replacement. welltchemicals.com

End-of-life impacts: At the end of their life, plastic products containing HALS may be landfilled, incinerated, or recycled. In landfills, the continued leaching of HALS can contribute to soil and groundwater contamination. During incineration, the chemical composition of the additives can influence the nature of the emissions. In recycling processes, the presence of additives can affect the quality and safety of the recycled material.

Recent studies have highlighted the importance of including additives in the LCA of plastics to avoid an incomplete analysis of their environmental impacts. nih.govdtu.dkrsc.orgresearchgate.net However, a lack of transparent data on the specific additives used in many plastic products remains a significant challenge for conducting comprehensive LCAs. nih.govdtu.dk

Development of Bio-based and Recyclable this compound Analogues

In response to the growing demand for more sustainable materials, there is increasing research into the development of bio-based and recyclable polymers and additives. frontiersin.org For this compound derivatives, this research focuses on two main areas: synthesizing these compounds from renewable feedstocks and designing them for improved recyclability.

The synthesis of piperidine (B6355638), the core chemical structure of many HALS, from biomass-derived sources is a promising area of research. ucd.iersc.org For instance, scientists are exploring pathways to produce piperidines from compounds like furfural, which can be derived from lignocellulosic biomass. researchgate.net Another approach involves the use of bio-catalysis in combination with organocatalysis to create piperidine alkaloids. ucd.ie These methods aim to reduce the reliance on fossil fuels for the production of these important chemical building blocks. google.com

Green Analytical Chemistry Approaches for Environmental Monitoring

The detection and quantification of this compound derivatives in environmental samples are crucial for understanding their fate and impact. Green analytical chemistry principles aim to develop analytical methods that are more environmentally friendly by reducing or eliminating the use of hazardous substances, minimizing waste generation, and lowering energy consumption. waters.comchemistryworld.comacs.org

Several green analytical techniques are being applied to the analysis of polymer additives, including HALS:

Solid-Phase Microextraction (SPME): This is a solvent-free sample preparation technique that uses a coated fiber to extract and concentrate analytes from a sample before analysis, typically by gas chromatography-mass spectrometry (GC-MS). nih.gov SPME is well-suited for the analysis of trace levels of organic compounds in water and other environmental matrices. nih.gov

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to enhance the extraction of analytes from solid samples, such as soil and sediment, into a solvent. nih.govmdpi.comresearchgate.netnih.govnih.gov UAE can often reduce extraction times and solvent consumption compared to traditional methods. mdpi.comnih.gov

The table below provides examples of green analytical chemistry approaches that can be applied to the environmental monitoring of this compound derivatives.

Analytical TechniqueSample MatrixTarget AnalytesKey AdvantagesPotential Detection LimitsReference
HS-SPME-GC-MS WaterVolatile Organic CompoundsSolvent-free, automated, high sensitivityng/L to µg/L range core.ac.uk
Ultrasound-Assisted Extraction (UAE)-GC/MS Soil and SedimentOrganic PollutantsReduced solvent volume and extraction timeComparable to existing methods nih.govresearchgate.net
In-tube Extraction Dynamic Headspace (ITEX-DHS)-GC-MS/MS Plastic SamplesVarious Plastic AdditivesSolventless, automated, low detection limitsBelow 0.1 µg/g for most compounds core.ac.uk

Future Perspectives and Emerging Research Directions in Tetramethylpiperidine Chemistry

Development of Next-Generation Tetramethylpiperidine-Based Functional Materials

The inherent stability and reactive functionalities of this compound derivatives make them prime candidates for the development of advanced functional materials. Research is moving beyond their traditional role as light stabilizers towards their integration into dynamic and responsive polymeric systems.

Stimuli-Responsive Materials Utilizing this compound Scaffolds

Stimuli-responsive or "smart" polymers, which undergo significant changes in their properties in response to external triggers, are a major focus of materials science. The this compound scaffold, particularly through its nitroxide radical derivative TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), is an excellent candidate for creating redox-responsive materials. The reversible oxidation and reduction of the nitroxide radical can be used to trigger changes in polymer conformation, solubility, or binding affinity.

Recent research has demonstrated the development of redox-responsive hydrogels based on TEMPO, which can be used for the electrochemically triggered release of molecules. rsc.org Future work will likely expand to other stimuli. For instance, incorporating photo-responsive moieties alongside this compound units could lead to materials that change their properties upon light irradiation. rsc.orgresearchgate.net Similarly, the basicity of the piperidine (B6355638) nitrogen can be exploited to create pH-responsive systems. nih.govnih.govmdpi.com The development of multi-stimuli-responsive materials that can react to a combination of triggers is a particularly exciting frontier. scispace.com

Table 2: Examples of Stimuli-Responsive Systems with Potential for this compound Integration

StimulusPotential Mechanism with this compoundPotential Application
Redox Reversible oxidation/reduction of TEMPO radical.Controlled drug release, catalysis.
pH Protonation/deprotonation of the piperidine nitrogen.pH-triggered drug delivery, sensors.
Light Covalent attachment of photo-cleavable or photo-isomerizable groups.Photo-patterning, on-demand material degradation.
Temperature Incorporation into thermo-responsive polymer backbones.Smart hydrogels, temperature-sensitive coatings.

Catalytic Applications in Challenging Chemical Transformations

The use of this compound and its derivatives as catalysts and ligands in organic synthesis is well-established, but future research is aimed at applying these systems to more complex and challenging transformations. A significant area of focus is asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral molecule. The sterically hindered nature of the this compound scaffold can be exploited to create highly selective chiral catalysts and ligands. frontiersin.orgmdpi.comnih.gov

The development of novel chiral this compound-based catalysts is expected to enable enantioselective reactions that are currently difficult to achieve. nih.gov This includes applications in the synthesis of complex natural products and pharmaceuticals. Furthermore, the unique electronic properties of this compound derivatives are being explored in photoredox and electrocatalytic reactions, opening up new avenues for sustainable and efficient chemical synthesis.

Advanced Spectroscopic and Imaging Techniques for In-Situ Analysis of this compound Behavior

A deeper understanding of how this compound-based systems function at a molecular level is crucial for the design of more efficient materials and catalysts. Advanced in-situ spectroscopic and imaging techniques are emerging as powerful tools to study the dynamic behavior of these compounds in real-time. Techniques such as in-situ Raman and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure and environment of this compound derivatives during a chemical reaction or within a polymer matrix. lehigh.edued.ac.ukuni-regensburg.descilit.com

For example, in-situ Electron Paramagnetic Resonance (EPR) spectroscopy is invaluable for studying the behavior of TEMPO radicals in catalytic cycles and in stimuli-responsive materials. These techniques allow researchers to observe reaction intermediates, monitor conformational changes, and understand degradation mechanisms as they occur. The insights gained from these in-situ studies will be instrumental in optimizing existing systems and designing new ones with enhanced performance.

Machine Learning and Artificial Intelligence for this compound Property Prediction and Design

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemistry, and this compound research is no exception. These computational tools can be used to predict the properties of novel this compound derivatives, significantly accelerating the discovery of new functional molecules. mdpi.comoaepublish.com By training algorithms on existing data, ML models can learn the complex relationships between molecular structure and properties such as stabilization efficiency, catalytic activity, and biocompatibility. nih.govwhiterose.ac.uk

Table 3: Potential Applications of Machine Learning in this compound Chemistry

Application AreaMachine Learning ApproachExpected Outcome
HALS Performance Prediction Quantitative Structure-Property Relationship (QSPR) modelsAccurate prediction of the light-stabilizing efficiency of new HALS derivatives.
Catalyst Design Generative models, reinforcement learningDe novo design of chiral this compound-based catalysts for specific asymmetric reactions.
Property Optimization Bayesian optimization, genetic algorithmsOptimization of the properties of stimuli-responsive materials by fine-tuning the molecular structure.
Synthesis Planning Retrosynthesis prediction algorithmsIdentification of efficient synthetic routes to novel this compound derivatives.

Socio-economic Implications and Industrial Scalability of this compound Technologies

The commercial success of new this compound-based technologies will depend not only on their scientific merits but also on their economic viability and industrial scalability. The global market for Hindered Amine Light Stabilizers is already substantial and is projected to grow, driven by the increasing demand for durable polymeric materials in sectors such as automotive, construction, and packaging. nih.govresearchgate.net The market was valued at approximately USD 1.34 billion in 2025 and is forecasted to reach USD 2.49 billion by 2035, growing at a CAGR of 6.4%. nih.gov

Q & A

Q. What computational tools are essential for modeling TMP-derived radical interactions?

  • Methodological Answer : Use Gaussian or ORCA software for DFT calculations, focusing on B3LYP/6-31G(d) basis sets. Molecular dynamics (MD) simulations (e.g., GROMACS) model radical stability in solvent environments. Validate with experimental EPR hyperfine coupling constants and redox potentials .

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